

# An In-depth Technical Guide to Methyl (1S)-3-oxocyclopentaneacetate

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## Compound of Interest

Compound Name: Methyl (1S)-3-oxocyclopentaneacetate

Cat. No.: B8050271

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **Methyl (1S)-3-oxocyclopentaneacetate**, a chiral molecule of interest in organic synthesis and drug discovery. Due to the limited availability of data for this specific enantiomer, information from its racemic mixture and structurally related compounds is included to provide a broader understanding. All data presented herein is intended for research and development purposes.

## Chemical and Physical Properties

Precise experimental data for the (1S)-enantiomer is scarce in publicly available literature. The following tables summarize the known properties of methyl 2-(3-oxocyclopentyl)acetate (racemic mixture) and related compounds. These values can serve as estimations for the (1S)-isomer.

Table 1: General Properties of Methyl 2-(3-oxocyclopentyl)acetate

| Property          | Value   | Source |
|-------------------|---|--------|
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> O <sub>3</sub>                         | [1]    |
| Molecular Weight  | 156.18 g/mol  | [1]    |
| CAS Number        | 2630-38-8 (for the racemate, potentially also for the (S)-enantiomer) | [1][2] |
| Canonical SMILES  | <chem>COC(=O)CC1CCC(=O)C1</chem>                                      | [1]    |
| InChIKey          | CPXMFVOUUXTIOH-UHFFFAOYSA-N   | [1]    |

Table 2: Predicted and Estimated Physical Properties

| Property                       | Value               | Notes   |
|--------------------------------|---------------------|---|
| Boiling Point                  | Not available       | Data for the specific isomer is not readily available.            |
| Melting Point                  | Not available       | Data for the specific isomer is not readily available.            |
| Density                        | Not available       | Data for the specific isomer is not readily available.            |
| XLogP3-AA                      | 0.1                 | A measure of lipophilicity, predicted for the racemic mixture.[1] |
| Topological Polar Surface Area | 43.4 Å <sup>2</sup> | Predicted for the racemic mixture.[1]                             |
| Hydrogen Bond Donor Count      | 0                   | [1]   |
| Hydrogen Bond Acceptor Count   | 3                   | [1]   |
| Rotatable Bond Count           | 3                   | [1]   |

## Spectroscopic Data

Experimental spectroscopic data for **Methyl (1S)-3-oxocyclopentaneacetate** is not readily available in the reviewed literature. Researchers should expect characteristic signals corresponding to a methyl ester, a ketone, and a cyclopentane ring structure.

- $^1\text{H}$  NMR: Expected signals would include a singlet for the methyl ester protons, multiplets for the methylene and methine protons of the cyclopentane ring, and a singlet for the acetate methyl group.
- $^{13}\text{C}$  NMR: Expected signals would include resonances for the ketone carbonyl, the ester carbonyl, the methoxy carbon, and the carbons of the cyclopentane ring.
- IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ketone and the ester.
- Mass Spectrometry: The molecular ion peak corresponding to the molecular weight would be expected.

## Safety and Handling

A specific safety data sheet (SDS) for **Methyl (1S)-3-oxocyclopentaneacetate** is not available. The following handling precautions are based on the safety profiles of structurally similar compounds, such as ethyl 2-(2-oxocyclopentyl)acetate.<sup>[3]</sup>

Table 3: General Safety and Handling Recommendations

| Hazard Category               | Recommendation   |
|-------------------------------|--|
| Eye Contact                   | Causes serious eye irritation. Wear protective eyeglasses or chemical safety goggles.[3] |
| Skin Contact                  | Causes skin irritation. Wear compatible chemical-resistant gloves.[3]                    |
| Inhalation                    | May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[3]     |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection.[3]     |
| Storage                       | Store in a well-ventilated place. Keep container tightly closed.[3]                      |

## Experimental Protocols

An established, detailed experimental protocol for the synthesis of **Methyl (1S)-3-oxocyclopentaneacetate** is not readily available in the searched literature. However, a plausible approach for its enantioselective synthesis is through a stereoselective Michael addition, a common method for creating chiral centers.[4]

### Conceptual Experimental Protocol: Enantioselective Synthesis

This protocol is a conceptual outline based on established chemical principles for the synthesis of similar chiral compounds.

- **Formation of a Chiral Imine:** A chiral amine, such as (R)-1-phenylethylamine, is reacted with a suitable cyclopentenone precursor in an appropriate solvent like toluene. This reaction forms a chiral imine intermediate.
- **Stereoselective Michael Addition:** The chiral imine undergoes a Michael addition with a suitable acetate-containing nucleophile. The stereoselectivity of this step is directed by the chiral auxiliary.
- **Hydrolysis:** The resulting intermediate is hydrolyzed, typically with an aqueous acid, to remove the chiral auxiliary and reveal the ketone, yielding the desired (S)-enantiomer of the

product.

- Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to isolate the **Methyl (1S)-3-oxocyclopentaneacetate**.

### Chiral Separation

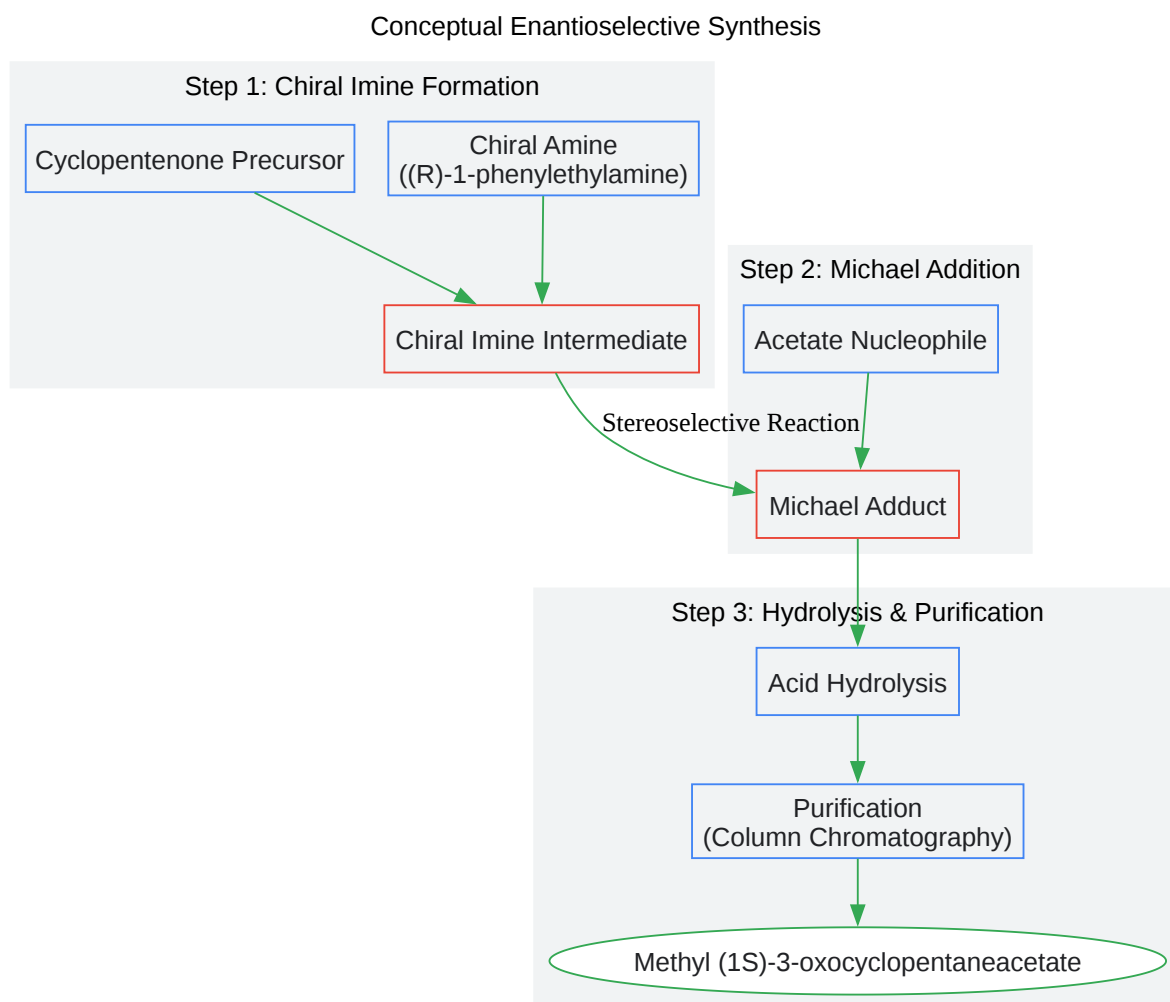
Alternatively, the racemic mixture of methyl 2-(3-oxocyclopentyl)acetate can be synthesized and then the enantiomers separated using chiral High-Performance Liquid Chromatography (HPLC).

#### Conceptual Protocol: Chiral HPLC Separation

- Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® or CHIRALCEL® series), are often effective for separating enantiomers of cyclic ketones and esters.[\[5\]](#)[\[6\]](#)
- Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), is chosen and the ratio is optimized to achieve baseline separation of the two enantiomers.[\[7\]](#)
- Analysis: The racemic mixture is injected into the HPLC system, and the two enantiomers are separated based on their differential interaction with the chiral stationary phase. The fractions corresponding to each enantiomer are collected separately.

## Visualizations

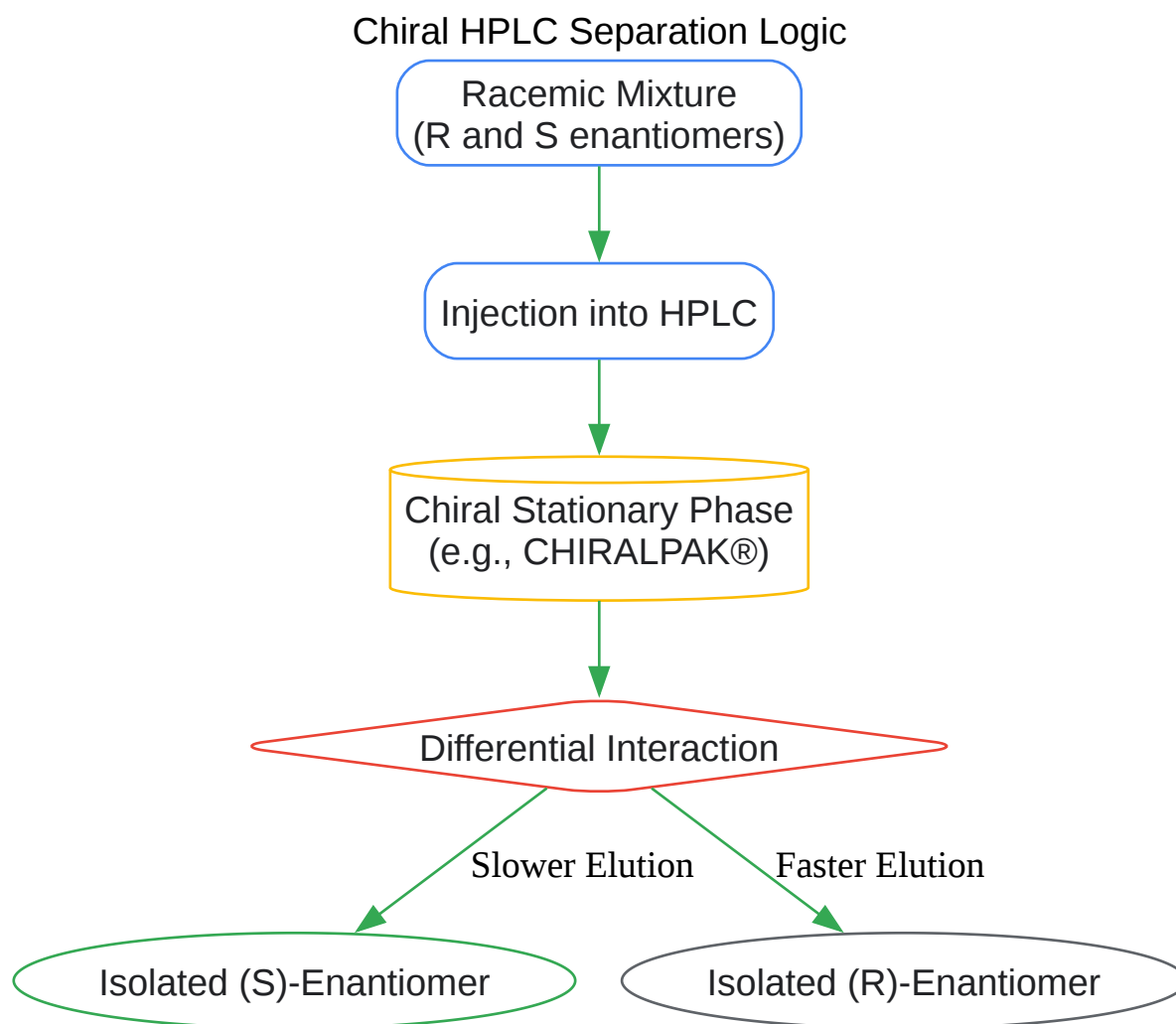
Diagram 1: Conceptual Synthetic Workflow



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Caption: Conceptual workflow for the enantioselective synthesis.

Diagram 2: Chiral HPLC Separation Logic



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Caption: Logic diagram for the separation of enantiomers via chiral HPLC.

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